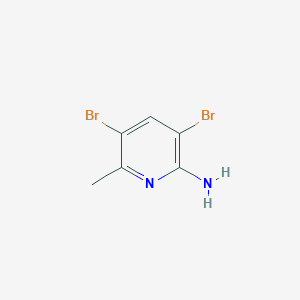

2-Amino-3,5-dibromo-6-methylpyridine

Description

The exact mass of the compound 2-Amino-3,5-dibromo-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Amino-3,5-dibromo-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dibromo-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUYMDMBXIMIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919476 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-10-5, 91845-57-7 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wisteria sinensis, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3,5-dibromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine

Topic: Physicochemical Properties of 2-Amino-3,5-dibromo-6-methylpyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization & Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

2-Amino-3,5-dibromo-6-methylpyridine (CAS 91872-10-5) is a highly functionalized pyridine scaffold extensively utilized in the synthesis of small-molecule kinase inhibitors and agrochemicals. Distinguished by its "push-pull" electronic structure—featuring an electron-donating amino group opposed by two electron-withdrawing bromine atoms—this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions. This guide provides a definitive analysis of its physicochemical properties, spectroscopic signature, and regioselective reactivity profiles essential for lead optimization.

Molecular Identity & Structural Analysis[2]

| Property | Data |

| IUPAC Name | 3,5-Dibromo-6-methylpyridin-2-amine |

| CAS Registry Number | 91872-10-5 |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol |

| SMILES | Cc1nc(N)c(Br)cc1Br |

| Appearance | White to off-white/pale red crystalline powder |

Structural Logic

The molecule consists of a pyridine core substituted with a methyl group at C6, an amino group at C2, and bromine atoms at C3 and C5.[1]

-

Electronic Effects: The C2-amino group acts as a strong

-donor (+M effect), increasing electron density at C3 and C5. However, the inductive withdrawal (-I) of the bromine atoms and the pyridine nitrogen modulates this, creating a distinct electrostatic potential map that directs nucleophilic and electrophilic interactions. -

Steric Environment: The C3-bromine is sterically crowded, flanked by the C2-amino group and the C4-proton. The C5-bromine is relatively more accessible, flanked by the C4-proton and the C6-methyl group.

Physicochemical Profile

Accurate physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage drug discovery.

| Parameter | Value / Range | Context & Implications |

| Melting Point | 142.0 – 146.0 °C | Indicates a stable crystalline lattice; suitable for solid handling. |

| Predicted LogP | 2.3 ± 0.2 | Moderate lipophilicity. The two bromine atoms significantly increase LogP compared to the non-halogenated precursor (LogP ~0.5), improving membrane permeability. |

| Predicted pKa | ~2.5 – 3.0 (Pyridine N) | The basicity of the pyridine nitrogen is drastically reduced from 2-aminopyridine (pKa ~6.86) due to the electron-withdrawing nature of the two bromine atoms. |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents; sparing solubility in water. |

| H-Bond Donors | 1 (NH₂) | The amino group serves as a primary H-bond donor in protein-ligand interactions. |

| H-Bond Acceptors | 2 (Pyridine N, NH₂) | The pyridine nitrogen is a weak acceptor due to electronic shielding by Br substituents. |

Spectroscopic Characterization

To validate compound identity during synthesis or procurement, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃

-

C6-Methyl Group: A sharp singlet (

~2.4–2.5 ppm). The shift is downfield relative to toluene due to the electron-deficient pyridine ring. -

C4-Aromatic Proton: A distinct singlet (

~8.0–8.2 ppm). This proton is deshielded by the ortho-bromine atoms at C3 and C5. -

Amino Protons (NH₂): Broad singlet (

~5.0–6.5 ppm), exchangeable with D₂O.

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI+

-

Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion cluster:

-

[M+H]⁺: m/z ~265 (⁷⁹Br, ⁷⁹Br)

-

[M+2+H]⁺: m/z ~267 (⁷⁹Br, ⁸¹Br)

-

[M+4+H]⁺: m/z ~269 (⁸¹Br, ⁸¹Br)

-

Synthetic Utility & Reactivity[4][5][6]

The core value of 2-Amino-3,5-dibromo-6-methylpyridine lies in its ability to undergo regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Regioselectivity: The C5 Advantage

In Suzuki coupling reactions, the C5-bromine is generally more reactive than the C3-bromine.

-

Reasoning: The C3 position is sterically hindered by the adjacent C2-amino group. Furthermore, the amino group can coordinate with the palladium catalyst, potentially retarding oxidative addition at the proximal C3 position.

-

Strategic Application: This allows for the sequential introduction of two different aryl groups, enabling the construction of complex bi-aryl and tri-aryl kinase inhibitor scaffolds.

Workflow Visualization: Regioselective Coupling

Figure 1: Schematic of the regioselective Suzuki-Miyaura coupling. The C5-position reacts preferentially under mild conditions, preserving the C3-bromide for subsequent functionalization.

Synthesis Pathway[1][7][8][9]

The industrial preparation typically involves the electrophilic bromination of 2-amino-6-methylpyridine (2-amino-6-picoline).

Protocol Overview

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Acetic acid or Acetonitrile.

-

Mechanism: The amino group directs the incoming electrophiles to the ortho (C3) and para (C5) positions.

-

Purification: Recrystallization from ethanol/water to remove mono-brominated impurities.

Figure 2: Synthetic pathway via electrophilic aromatic substitution. Strict temperature control is required to minimize mono-brominated byproducts.

Handling, Stability & Safety

-

Hazard Classification: Irritant (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive; protect from direct sunlight to prevent debromination or oxidation.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. (2024). Product Specification: 2-Amino-3,5-dibromo-6-methylpyridine. Link

-

PubChem. (2024). Compound Summary for CID 24878661: 2-Amino-3,5-dibromo-6-methylpyridine. National Library of Medicine. Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki coupling mechanism).

-

TCI Chemicals. (2024). Product Data Sheet: A1663. Link

-

Beilstein J. Org. Chem. (2018).[5][6][7] Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Context for regioselectivity in polybrominated pyridines). Link

Sources

- 1. PubChemLite - 2-amino-3,5-dibromo-6-methylpyridine (C6H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-3-bromo-6-methylpyridine(126325-46-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-3-bromo-6-methylpyridine | 126325-46-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3,5-dibromo-6-methylpyridine CAS number and synonyms

[1][2][3]

Chemical Identity & Nomenclature

2-Amino-3,5-dibromo-6-methylpyridine is a highly functionalized pyridine derivative characterized by an electron-rich amino group and two electrophilic bromine handles, making it a versatile scaffold for palladium-catalyzed cross-coupling reactions.

| Identifier | Details |

| CAS Number | 91872-10-5 |

| Common Synonyms | 6-Amino-3,5-dibromo-2-picoline; 3,5-Dibromo-6-methylpyridin-2-amine; 3,5-Dibromo-6-methyl-2-pyridinamine |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol |

| SMILES | CC1=C(C(=C(N=C1)N)Br)Br |

| InChI Key | BLUYMDMBXIMIGK-UHFFFAOYSA-N |

Physicochemical Profile

The compound typically presents as a crystalline solid. Its solubility profile—limited in non-polar solvents but soluble in polar organic solvents like DMSO and DMF—dictates specific handling protocols during extraction and purification.

| Property | Value / Description |

| Appearance | White to light red/green crystalline powder |

| Melting Point | 143.5 – 148.5 °C (Lit.)[1][2][3][4] |

| Boiling Point | ~208–209 °C (Predicted/Lit.[5] for similar derivatives) |

| Density | ~2.0 ± 0.1 g/cm³ |

| pKa | The amino group is weakly basic due to the electron-withdrawing bromine atoms. |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. |

Synthetic Pathways

The most robust synthesis involves the electrophilic aromatic substitution (bromination) of 2-amino-6-methylpyridine . The amino group (ortho/para director) activates the 3 and 5 positions, while the 6-methyl group blocks the second ortho position, ensuring high regioselectivity for the 3,5-dibromo product.

Experimental Protocol: Bromination via NBS

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing the formation of tarry polymerization byproducts often seen with elemental bromine.

Reagents:

-

Starting Material: 2-Amino-6-methylpyridine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-6-methylpyridine in Acetonitrile (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The mono-bromo intermediate (usually 5-bromo) appears first, followed by conversion to the 3,5-dibromo product.

-

Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize excess bromine species. -

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Logic

Caption: Electrophilic bromination sequence. The C5 position is sterically more accessible and typically brominated first, followed by the C3 position.

Reactivity & Applications in Drug Discovery

The 3,5-dibromo motif offers orthogonal reactivity profiles. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), the C5-bromide is generally more reactive due to steric factors (C3 is flanked by the amino group and C4-H, while C5 is flanked by C4-H and the methyl group). However, the amino group can facilitate C3-selective activation via chelation-assisted mechanisms depending on the catalyst system.

Key Transformations

-

Suzuki-Miyaura Coupling: Selective arylation at C5 to generate biaryl scaffolds used in kinase inhibitors.

-

Buchwald-Hartwig Amination: Introduction of amine side chains.

-

Cyclization: Reaction with

-haloketones to form imidizo[1,2-a]pyridines , a "privileged structure" in GABA receptor ligands and anti-infectives.

Application Workflow: Kinase Inhibitor Scaffold Construction

Caption: Divergent synthesis pathways utilizing the dibromo-aminopyridine core for distinct pharmacological classes.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1][5] |

| H319 | Causes serious eye irritation.[1][5][6][7][8] |

| H335 | May cause respiratory irritation.[1][3][5][6] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a NIOSH-approved N95 dust mask are mandatory.

-

Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable.

-

Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

-

Li, X., et al. (2017). "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation: Systems, Science & Technology. (Describes the dibromo compound as a key byproduct/intermediate). Available at: [Link]

-

PubChem. Compound Summary for CID 24878661: 2-Amino-3,5-dibromo-6-methylpyridine.[2] National Library of Medicine. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-アミノ-3,5-ジブロモ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-氨基-3,5-二溴-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2-Amino-3,5-dibromo-6-methylpyridine | 91872-10-5 | TCI AMERICA [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Amino-3,5-dibromo-6-methylpyridine | 91872-10-5 | TCI Deutschland GmbH [tcichemicals.com]

Introduction: The Significance of pKa in Substituted Pyridines

An In-Depth Technical Guide to the pKa and Acidity of 2-Amino-3,5-dibromo-6-methylpyridine

This guide provides a comprehensive analysis of the acidity and pKa values of 2-Amino-3,5-dibromo-6-methylpyridine, a substituted aminopyridine of interest to researchers in drug development and chemical synthesis. Given the absence of a directly reported experimental pKa for this specific molecule in readily available literature, this document focuses on the underlying principles governing its acidity, outlines robust experimental protocols for its determination, and details computational methods for its prediction.

2-Amino-3,5-dibromo-6-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with an amino group, two bromine atoms, and a methyl group. The ionization state of this molecule, dictated by its pKa value(s), is a critical parameter that governs its solubility, lipophilicity, and crucially, its interaction with biological targets. For drug development professionals, understanding the pKa is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic properties.

The pyridine nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and susceptible to protonation.[1] The primary amino group also has a lone pair and can be protonated. The acidity of the conjugate acid of 2-Amino-3,5-dibromo-6-methylpyridine is influenced by the electronic effects of its various substituents.

Theoretical Framework: Factors Governing the Acidity of 2-Amino-3,5-dibromo-6-methylpyridine

The acidity of the protonated form of 2-Amino-3,5-dibromo-6-methylpyridine is a composite of the inductive and resonance effects of its substituents.

-

The Pyridine Nitrogen: The sp2 hybridized nitrogen in the pyridine ring is inherently electron-withdrawing, which increases the acidity of the exocyclic amino group compared to an analogous aniline.[2] This "aza effect" is primarily inductive.[3][4]

-

Amino Group: The amino group is an electron-donating group through resonance, which can increase the electron density on the pyridine nitrogen, making it more basic (and its conjugate acid less acidic). However, its primary influence is as a site of protonation.

-

Bromo Substituents: The two bromine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly decreases the electron density in the pyridine ring and on the nitrogen atoms, thereby increasing the acidity (lowering the pKa) of the conjugate acid.[5][6]

-

Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I), which slightly increases the basicity (decreases the acidity) of the molecule.

Protonation Site: In substituted aminopyridines, protonation generally occurs at the ring nitrogen. This is because the lone pair on the exocyclic amino group is often delocalized into the aromatic ring, reducing its basicity. The electron-withdrawing bromo groups will further decrease the basicity of both the ring and the amino nitrogen.

Given these factors, the conjugate acid of 2-Amino-3,5-dibromo-6-methylpyridine is expected to be significantly more acidic (have a lower pKa) than unsubstituted 2-aminopyridine (pKa = 6.86).[7] The strong inductive effect of the two bromine atoms will likely be the dominant factor.

Experimental Determination of pKa

Accurate determination of pKa values is crucial. Below are two common and reliable experimental protocols.

Potentiometric Titration

Potentiometric titration is a standard method for determining pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Amino-3,5-dibromo-6-methylpyridine and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) due to its likely low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stir bar and position the calibrated pH electrode and the tip of a micro-burette in the solution.

-

Titration: The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if determining the pKa of the conjugate acid. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[8]

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

NMR Spectroscopy

The chemical shifts of protons near an ionizable center are sensitive to the protonation state of the molecule. Monitoring these shifts as a function of pH can provide a precise pKa value.[9][10][11]

Protocol:

-

Sample Preparation: Prepare a series of solutions of 2-Amino-3,5-dibromo-6-methylpyridine (approx. 5-10 mM) in D₂O at various pH (or pD) values. A set of stable buffers can be used to control the pH.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample. An internal standard can be used for referencing.

-

Data Analysis: Identify a proton whose chemical shift changes significantly with pH (e.g., the proton on the carbon adjacent to the ring nitrogen).

-

pKa Calculation: Plot the chemical shift (δ) of the chosen proton against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[11]

Computational pKa Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of pKa.[5][6] These methods often rely on a thermodynamic cycle.

Theoretical Basis:

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The thermodynamic cycle below breaks down this process into gas-phase and solvation energies, which can be calculated using quantum mechanical methods and solvation models.

Thermodynamic Cycle for pKa Calculation

Caption: Thermodynamic cycle for computational pKa prediction.

Computational Workflow:

-

Structure Optimization: Perform geometry optimization for both the neutral (B) and protonated (BH⁺) forms of 2-Amino-3,5-dibromo-6-methylpyridine in the gas phase using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

Frequency Calculations: Perform frequency calculations to obtain the Gibbs free energies in the gas phase for both species.

-

Solvation Energy Calculation: Calculate the solvation free energy for each species using a continuum solvation model such as CPCM, SMD, or COSMO.[5][12][13]

-

pKa Calculation: The pKa is then calculated using the following equation:

pKa = (ΔG°gas(deprot) + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)) / (2.303 * RT)

Where ΔG°solv(H⁺) is the experimental solvation free energy of a proton.

Computational studies on similar aminopyridines suggest that methods like the G1 level of theory can predict pKa values with a standard deviation of around 0.7 pKa units.[5][6]

Summary of Physicochemical Properties and Expected pKa

| Property | Value/Description | Source |

| Molecular Formula | C₆H₆Br₂N₂ | [14][15] |

| Molecular Weight | 265.93 g/mol | [14] |

| Appearance | White to light red to green powder/crystal | [16] |

| Melting Point | 143.5-148.5 °C | [14] |

| Expected pKa Range | 2.0 - 4.0 | Expert Estimation |

Justification for Expected pKa: The pKa of pyridine is 5.25.[1] The 2-amino group in 2-aminopyridine increases the pKa to 6.86 due to its electron-donating resonance effect.[7] However, the two strongly electron-withdrawing bromine atoms will significantly lower this value. For comparison, the pKa of 3-bromopyridine is 2.84, and that of 3,5-dibromopyridine is 0.82. While the amino and methyl groups are electron-donating, their effect is likely to be overcome by the powerful inductive withdrawal of the two bromine atoms, leading to an expected pKa in the lower acidic range.

Conclusion

This guide has provided a detailed framework for understanding, determining, and predicting the pKa of 2-Amino-3,5-dibromo-6-methylpyridine. While a precise experimental value is not yet published, the principles outlined herein offer a robust scientific approach for researchers. The strong electron-withdrawing nature of the dibromo substitution is expected to render this compound significantly more acidic than its non-halogenated counterparts. The provided experimental and computational protocols serve as a practical guide for obtaining a definitive pKa value, a critical parameter for its application in medicinal chemistry and materials science.

References

-

Stewart, R., & Dolman, D. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(19), 3486-3493. [Link]

-

Caballero, J., Tiznado, W., & Tapia, R. A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Physical Chemistry A, 110(47), 12847-12853. [Link]

-

Ifeanyi, O. V., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20. [Link]

-

ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

Chemistry LibreTexts. Acidity and Basicity of Amines. [Link]

-

Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

-

PubChem. 2-Amino-3-bromo-6-methylpyridine. [Link]

-

Mayr, H., & Ofial, A. R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 77(11), 1843-1854. [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. [Link]

-

He, X., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 20(2), 2095. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Sitte, A., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

-

ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1191. [Link]

-

Wikipedia. Pyridine. [Link]

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

-

ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

Fujimoto, K., & Nagaoka, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. [Link]

-

Semantic Scholar. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

ChemRxiv. Protein pKa prediction by tree-based machine learning. [Link]

-

PubChemLite. 2-amino-3,5-dibromo-6-methylpyridine (C6H6Br2N2). [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]

-

Reagentia. 2-Amino-3,5-dibromo-6-methylpyridine (1 x 5 g). [Link]

-

NIST WebBook. 2-Amino-3-bromo-5-methylpyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pennwest.edu [pennwest.edu]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peerj.com [peerj.com]

- 14. 2-Amino-3,5-dibromo-6-methylpyridine 97 91872-10-5 [sigmaaldrich.com]

- 15. PubChemLite - 2-amino-3,5-dibromo-6-methylpyridine (C6H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 16. 2-Amino-3,5-dibromo-6-methylpyridine | 91872-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Guide: Brominated Aminopicoline Derivatives in Medicinal Chemistry

Executive Summary

Brominated aminopicoline derivatives represent a privileged scaffold in modern medicinal chemistry, serving as critical "place-holding" intermediates for the synthesis of complex heterocycles.[1] Their utility is defined by the orthogonal reactivity of the halogen handle (Br) and the aminopyridine core. This guide details the synthesis, reactivity profiles, and application of these derivatives, specifically focusing on 2-amino-5-bromo-3-methylpyridine and its isomer 2-amino-3-bromo-5-methylpyridine , in the development of kinase inhibitors (e.g., PI3K, BTK) and imidazo[1,2-a]pyridine-based therapeutics (e.g., Zolpidem analogs).

Part 1: Structural Analysis & Chemical Space

The aminopicoline core consists of a pyridine ring substituted with an amino group (position 2) and a methyl group (positions 3, 4, 5, or 6). The introduction of a bromine atom creates a bifunctional scaffold:

-

Nucleophilic Domain: The 2-amino group and the ring nitrogen allow for cyclization reactions (e.g., with

-haloketones) to form fused bicyclic systems. -

Electrophilic Domain: The bromine substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the attachment of biaryl motifs common in kinase inhibitors.

Key Isomers

-

2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5): The bromine is para to the amino group. This is the most common isomer formed via direct electrophilic aromatic substitution of 2-amino-3-picoline.

-

2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7): The bromine is ortho to the amino group. This isomer is critical for synthesizing TGX-221 analogs (PI3K

inhibitors).

Part 2: Synthetic Methodologies

Module A: Regioselective Bromination

The synthesis of 2-amino-5-bromo-3-methylpyridine relies on the directing effects of the amino group (ortho/para director) and the steric blocking of the C3 position by the methyl group.

Mechanism: Electrophilic Aromatic Substitution (EAS). Causality: The amino group strongly activates the ring. With C3 blocked by a methyl group, the C5 position (para) is electronically favored and sterically accessible compared to C4 or C6.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Validated Scale: 50 g batch

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Purge with nitrogen.

-

Dissolution: Charge 2-amino-3-methylpyridine (32.4 g, 0.30 mol) and anhydrous dichloromethane (DCM) (500 mL). Cool the solution to 0–2 °C using an ice/salt bath.

-

Bromination: Charge the addition funnel with Bromine (Br

) (15.4 mL, 0.30 mol) diluted in DCM (50 mL). Add dropwise over 60 minutes, maintaining internal temperature < 5 °C.-

Technical Note: Slow addition prevents over-bromination (dibromide formation) and exotherm spikes.

-

-

Reaction: Remove the cooling bath. Stir the resulting yellow suspension at room temperature (20–25 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Quench: Cool to 0 °C. Slowly add saturated aqueous NaHCO

(300 mL) until pH ~8. The solid will dissolve, and the organic layer will separate. -

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, dry over Na

SO -

Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel chromatography (gradient 10-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid (Yield: ~85-90%).

Module B: Imidazo[1,2-a]pyridine Cyclization

This reaction converts the aminopicoline into a "drug-like" fused heterocycle.

Pathway: Condensation with

Figure 1: Cyclization pathway to the imidazo[1,2-a]pyridine core.

Part 3: Medicinal Chemistry Applications[1][3][4]

Kinase Inhibitors (PI3K and BTK)

Brominated aminopicolines are precursors to selective kinase inhibitors. The bromine atom allows for the attachment of aryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site.

Case Study: TGX-221 Analogs

TGX-221 is a selective PI3K

-

Step 1: Cyclization to the pyrimido[1,2-a]pyrimidin-4-one or similar core.

-

Step 2: Suzuki coupling at the C-Br bond to introduce the aryl pharmacophore.

Fluorescent Probes (Boramidines)

Recent work (2024) utilizes 2-amino-5-bromo-3-methylpyridine to synthesize axially chiral boramidines via Suzuki-Miyaura coupling with sterically hindered boronic acids (e.g., 2-methylnaphthalen-1-yl boronic acid).[4] These compounds serve as CPL (Circularly Polarized Luminescence) emitters.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Target: Biaryl formation from 2-amino-5-bromo-3-methylpyridine[4]

-

Reagents: Combine 2-amino-5-bromo-3-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh

) -

Conditions: Degas with argon. Heat to 90 °C for 12 hours in a sealed tube.

-

Observation: The reaction tolerates the free amino group, although protection (as acetamide) can improve yields if the boronic acid is unstable.

Part 4: Data Summary & Reactivity Profile

| Property | 2-Amino-5-bromo-3-methylpyridine | 2-Amino-3-bromo-5-methylpyridine |

| CAS Number | 3430-21-5 | 17282-00-7 |

| Bromination Site | Para to Amino (C5) | Ortho to Amino (C3) |

| Primary Synthesis | Direct bromination of 2-amino-3-picoline | Bromination of 2-amino-5-picoline |

| Key Application | Imidazo[1,2-a]pyridine (Zolpidem analogs) | PI3K Inhibitors (TGX-221 analogs) |

| Suzuki Reactivity | High (Sterically unhindered) | Moderate (Sterically hindered by Amino) |

Visualizing the Divergent Synthesis

The following diagram illustrates how the starting material dictates the final drug scaffold.

Figure 2: Divergent synthetic pathways based on starting picoline isomer.

References

-

Jackson, et al. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Wu, P., et al. (2016). Development of a peptide-drug conjugate for prostate cancer therapy. (Synthesis of TGX-221 analogs from 2-amino-3-bromo-5-methylpyridine). PMC. Retrieved from [Link]

-

Mishra, S., et al. (2011). Synthesis of imidazo[1,2-a]pyridines. Synthesis. Retrieved from [Link]

-

Crassous, J., et al. (2024). Axially-chiral boramidine for detailed (chir)optical studies. Chemical Science. Retrieved from [Link]

Sources

potential biological activity of 2-Amino-3,5-dibromo-6-methylpyridine scaffolds

The following technical guide details the structural utility, synthetic versatility, and biological potential of the 2-Amino-3,5-dibromo-6-methylpyridine scaffold.

Executive Summary

2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) is a highly functionalized heterocyclic building block that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents. Unlike simple pyridines, this scaffold offers orthogonal reactivity : it possesses two chemically distinct halogen handles (C3 and C5 positions), a nucleophilic "head" (2-amino group + ring nitrogen), and a steric "anchor" (6-methyl group).

This guide explores its utility as a precursor for Imidazo[1,2-a]pyridines (GABAergic and antiviral agents) and multisubstituted biaryl kinase inhibitors , emphasizing the regioselective strategies required to maximize its potential.

Part 1: Structural Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic and steric environment of its four functional "zones."

| Position | Functional Group | Electronic Character | Reactivity Profile |

| C2 / N1 | 2-Aminopyridine | Nucleophilic / Basic | Heterocycle Formation. Precursor for imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. |

| C5 | Bromine | Electrophilic (Accessible) | High Reactivity. The "Para" position (relative to amino) is sterically accessible and electronically activated for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). |

| C3 | Bromine | Electrophilic (Hindered) | Latent Reactivity. The "Ortho" position is sterically crowded by the amino group and N1 lone pair. It reacts after C5 in sequential couplings. |

| C6 | Methyl | Steric / Benzylic | Modulator. Provides lipophilicity and steric bulk. Can be oxidized to an aldehyde/acid or halogenated via radical mechanisms. |

The "Regioselectivity Rule"

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-bromide is significantly more reactive than the C3-bromide .

-

Mechanism: Oxidative addition of Pd(0) occurs faster at C5 due to lower steric hindrance compared to C3, which is flanked by the amino group and the pyridine nitrogen.

-

Strategic Implication: This allows for Sequential Functionalization without the need for protecting groups. A researcher can install one ligand at C5, isolate the product, and then install a different ligand at C3.

Part 2: Synthetic Workflows

Scaffold Synthesis (Bromination)

The scaffold is typically synthesized via the electrophilic aromatic substitution of 2-amino-6-methylpyridine.

-

Reagents:

(2.2 equiv), Acetic Acid or -

Conditions: 0°C to Room Temperature.

-

Yield: Typically 85-95%.

-

Purification: Recrystallization from Ethanol/Water (removes mono-bromo impurities).

Divergent Synthesis Map

The following diagram illustrates the primary transformation pathways available to this scaffold.

Caption: Divergent synthetic pathways. Note the regioselective control allowing sequential arylation.

Part 3: Biological Activity & Applications[1][2][3][4]

Medicinal Chemistry: The Imidazo[1,2-a]pyridine Gateway

The most significant pharmaceutical application of this scaffold is as a precursor to Imidazo[1,2-a]pyridines .

-

Mechanism: Condensation of the 2-amino-pyridine with

-haloketones closes the 5-membered ring. -

Resulting Pharmacophore: The 3,5-dibromo pattern on the pyridine becomes the 6,8-dibromo pattern on the imidazopyridine (due to IUPAC renumbering).

-

Therapeutic Targets:

-

GABA-A Receptor Modulators: Analogs of Zolpidem often utilize the imidazopyridine core. The bromine handles allow tuning of lipophilicity and metabolic stability.

-

Antivirals: Substituted imidazopyridines inhibit RNA polymerases in various viral families.

-

P2X3 Antagonists: Used in chronic cough and pain management; the dibromo-methyl motif provides the necessary steric bulk to fit the ATP-binding pocket.

-

Oncology: Kinase Inhibition

Pyridines are "privileged structures" in kinase inhibitors (acting as the hinge-binding motif).

-

Strategy: The 2-amino group forms hydrogen bonds with the kinase hinge region (Glu/Leu backbone).

-

Modification: The C5-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket, while the C3 substituent can be used to fine-tune selectivity against specific kinase isoforms (e.g., PI3K, MAPK).

Agrochemistry: Direct Biological Activity

Research indicates that the scaffold itself (and related halogenated aminopyridines) possesses direct biological activity.

-

Insect Repellency: Identified as a Volatile Organic Compound (VOC) produced by entomopathogenic fungi (Penicillium chlamydosporia) that repels the Banana Weevil (Cosmopolites sordidus).

-

Mechanism: Halogenated pyridines often act as octopamine receptor modulators in invertebrates, leading to behavioral avoidance.

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C5-Arylation)

This protocol selectively couples an aryl group to the C5 position, leaving the C3 bromine intact.

-

Reagents:

-

Procedure:

-

Degas solvents with Nitrogen for 15 mins.

-

Combine scaffold, boronic acid, and base in the reaction vessel.[1] Add catalyst last under inert atmosphere.

-

Heat to 80°C for 4–6 hours. (Note: Do not exceed 90°C or extend time excessively to avoid C3 coupling).

-

Monitor via TLC (The mono-coupled product is more polar than the starting material but less polar than the di-coupled byproduct).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: General Synthesis of Imidazo[1,2-a]pyridine Derivative

-

Reagents:

-

Scaffold: 1.0 equiv

- -Bromoacetophenone (or derivative): 1.1 equiv

-

Base:

(2.0 equiv) -

Solvent: Ethanol (anhydrous).

-

-

Procedure:

-

Dissolve scaffold in Ethanol. Add

-haloketone. -

Reflux for 8–12 hours.

-

Cool to room temperature.[2] The HBr salt of the product may precipitate.

-

Neutralize with aqueous

to liberate the free base. -

Extract with DCM.

-

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: 2-Amino-3,5-dibromo-6-methylpyridine (CAS 91872-10-5).Link

-

Regioselectivity in Couplings: Regioselective Suzuki–Miyaura cross-coupling reaction on 3,5-dibromo-2-aminopyridines. ResearchGate.[3] Link

-

Biological Activity (Agrochemical): Volatile Organic Compounds from Entomopathogenic Fungi Repel Banana Black Weevil.[4] PMC (NIH). Link

-

Imidazo[1,2-a]pyridine Applications: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[5][6] PubMed.[7][5][6] Link

-

Kinase Inhibitor Scaffolds: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Volatile Organic Compounds from Entomopathogenic and Nematophagous Fungi, Repel Banana Black Weevil (Cosmopolites sordidus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 2-Amino-3,5-dibromo-6-methylpyridine

Technical Whitepaper: 2-Amino-3,5-dibromo-6-methylpyridine Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and agrochemical development. Characterized by its specific halogenation pattern, this compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid synthesis of complex bioactive molecules. This guide provides a definitive technical analysis of its molecular properties, validated synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise molecular weight and formula are derived from the atomic composition of Carbon (6), Hydrogen (6), Bromine (2), and Nitrogen (2).

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3,5-Dibromo-6-methylpyridin-2-amine | Preferred nomenclature |

| Common Name | 2-Amino-3,5-dibromo-6-picoline | "Picoline" denotes methylpyridine |

| CAS Registry Number | 91872-10-5 | Primary commercial identifier |

| Molecular Formula | C₆H₆Br₂N₂ | |

| Molecular Weight | 265.93 g/mol | Based on standard atomic weights |

| Exact Mass | 263.8898 Da | Monoisotopic mass (for MS) |

| Appearance | Off-white to pale yellow/brown solid | Crystalline powder |

| Melting Point | 143.5 – 148.5 °C | Literature range [1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water |

Isotope Pattern Note: Due to the presence of two bromine atoms (

Part 2: Synthetic Pathways & Production

Mechanistic Overview

The synthesis of 2-Amino-3,5-dibromo-6-methylpyridine proceeds via electrophilic aromatic substitution (EAS) . The amino group (

Reaction Scheme: The precursor, 2-amino-6-methylpyridine, is treated with slightly more than 2 equivalents of bromine.[1][2][3][4]

Figure 1: Electrophilic aromatic substitution pathway for the dibromination of 2-amino-6-methylpyridine.

Validated Laboratory Protocol

Note: This protocol is adapted from standard bromination procedures for aminopyridines [2].

Reagents:

-

2-Amino-6-methylpyridine (1.0 equiv)

-

Bromine (

) (2.2 equiv) -

Glacial Acetic Acid (Solvent)[4]

-

Sodium Acetate (Optional buffer to scavenge HBr)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

-

Cooling: Cool the solution to 10–15 °C using an ice-water bath.

-

Bromination: Add 35.2 g (11.3 mL, 0.22 mol) of bromine dropwise over 60 minutes.

-

Critical Control Point: Maintain temperature below 20 °C to prevent tar formation or runaway exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick precipitate (hydrobromide salt) typically forms.

-

Quenching: Pour the reaction mixture into 500 mL of ice water.

-

Neutralization: Neutralize the solution to pH 8–9 using 20% NaOH or saturated

. The free base will precipitate as a solid. -

Isolation: Filter the solid, wash copiously with water to remove inorganic salts, and dry.[5]

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product (Yield typically 75–85%).

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR) Profiling

The substitution pattern is confirmed by the loss of coupling partners on the pyridine ring.

Predicted Spectrum (in

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| ~2.45 ppm | Singlet (s) | 3H | Methyl group at C6. | |

| ~6.00 ppm | Broad Singlet (bs) | 2H | Amino protons (exchangeable with | |

| ~7.85 ppm | Singlet (s) | 1H | Proton at C4. It appears as a singlet because positions 3 and 5 are substituted with Br, eliminating vicinal coupling. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or APCI+

-

Parent Ion:

-

Isotopic Signature: The presence of two bromine atoms results in a distinct triplet pattern:

- (100% relative abundance)

- (200% relative abundance)

- (100% relative abundance)

Part 4: Pharmaceutical & Industrial Applications

2-Amino-3,5-dibromo-6-methylpyridine acts as a "linchpin" intermediate. Its chemically distinct bromine atoms (C3 and C5) have different reactivities, allowing for regioselective functionalization.

Key Applications:

-

Neurological Drug Discovery: Used as a scaffold for synthesizing modulators of the Adenosine A1 receptor and other G-protein coupled receptors (GPCRs) [3].

-

Catalyst Ligand Synthesis: Precursor for imino-pyridine ligands used in Nickel(II) complexes, which catalyze olefin polymerization [4].

-

Agrochemicals: The halogenated pyridine core is a common motif in modern herbicides and fungicides, imparting metabolic stability.

Figure 2: Divergent synthesis pathways utilizing the dibromo-scaffold for drug discovery.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Operate within a fume hood to avoid inhalation of dust.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

References

-

Sigma-Aldrich. Product Specification: 2-Amino-3,5-dibromo-6-methylpyridine. Available at:

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[6][5] Organic Syntheses, 44, 34. (Describes analogous bromination of 2-aminopyridine). Available at:

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24878661. Available at:

- Chang, F., et al. (2004). Synthesis and characterization of new bis(1-aryliminomethylenylnaphthalen-2-oxy) nickel complexes. Journal of Organometallic Chemistry, 689(5), 936-946.

Sources

- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 3. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-3-Methyl Pyridine [jubilantingrevia.com]

The Architect’s Guide to Polysubstituted Pyridine Building Blocks

Executive Summary: The Privileged Scaffold

In the pharmacopeia of modern medicine, the pyridine ring is not merely a structural component; it is a "privileged scaffold" found in over 14% of all U.S. FDA-approved drugs. Its ability to modulate physicochemical properties—lowering lipophilicity (LogP) while acting as a hydrogen bond acceptor—makes it indispensable for optimizing bioavailability and potency.

However, for the synthetic chemist, the pyridine ring presents a paradox. It is electronically deficient, resisting the electrophilic substitution tactics that work so well on benzene, yet prone to nucleophilic attack that can lead to polymerization. This guide moves beyond basic textbook synthesis, focusing on the polysubstituted variants—the complex, multi-functionalized building blocks required for high-affinity ligands and late-stage drug candidates.

Part 1: Historical Evolution & The Reactivity Paradox

From "De Novo" to Functionalization

The history of pyridine synthesis is a journey from "baking a cake" (assembling the ring from scratch) to "decorating the cake" (functionalizing a pre-formed ring).

-

The Hantzsch Era (1881): Arthur Hantzsch developed the first reliable method using a four-component condensation (aldehyde,

-keto ester, and ammonia). While elegant, it typically yields symmetrical 1,4-dihydropyridines requiring oxidation. It is excellent for simple scaffolds (e.g., Nifedipine) but lacks the precision for asymmetric polysubstitution. -

The Chichibabin Shift (1914): Aleksei Chichibabin demonstrated that the electron-deficient nature of pyridine could be exploited via Nucleophilic Aromatic Substitution (

), introducing amino groups at the C2 position. -

The Modern Era (1980s-Present): The focus shifted to Directed Ortho Metalation (DoM) and Cross-Coupling , allowing chemists to treat the pyridine ring like a programmable circuit board, installing substituents at C2, C3, and C4 with high fidelity.

The Reactivity Map

To master polysubstitution, one must visualize the pyridine ring not as a flat hexagon, but as a map of electronic potentials.

Part 2: Strategic Protocols for Polysubstitution

This section details three "self-validating" protocols. These are not generic recipes but optimized workflows designed to overcome specific pyridine failure modes (e.g., protodeboronation, scrambling).

Protocol A: Regioselective Directed Ortho Metalation (DoM)

Objective: Install an electrophile (E+) at the C3 or C4 position using a Directing Metalation Group (DMG) at C2. The Challenge: Pyridyl-lithium intermediates are unstable above -78°C and prone to "scrambling" (migration of the lithium) or nucleophilic attack by the base on the ring itself.

Methodology:

-

Substrate Selection: Use a pyridine with a strong DMG at C2 (e.g., F, Cl,

, or -

Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.

-

Causality: n-BuLi is nucleophilic and will attack the C2/C6 position of the pyridine ring (Chichibabin-like addition). LiTMP is bulky and non-nucleophilic, acting solely as a base.

-

-

Temperature Control: Maintain internal temperature

strictly.

Step-by-Step Workflow:

| Step | Action | Critical Technical Insight |

| 1 | Prepare LiTMP | Generate in situ: Add n-BuLi (2.5 M) to TMP (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min to ensure formation, then re-cool to -78°C. |

| 2 | Substrate Addition | Add the C2-substituted pyridine (dissolved in THF) dropwise to the LiTMP. |

| 3 | Metalation | Stir for 1-2 hours at -78°C. The solution often turns deep red/yellow (formation of the lithio-species). |

| 4 | Quench | Add the Electrophile (e.g., |

| 5 | Workup | Warm to RT. Acidify if necessary (for boronic acids) or standard aqueous extraction. |

Protocol B: The "Slow-Release" Cross-Coupling Strategy

Objective: Suzuki-Miyaura coupling of 2-pyridyl boronates. The Challenge: The 2-Pyridyl Problem. 2-Pyridyl boronic acids are notoriously unstable.[1][2][3] They undergo rapid protodeboronation (loss of the boron group) in aqueous base, often faster than the cross-coupling reaction occurs.

The Solution: Use MIDA Boronates (N-methyliminodiacetic acid) or the "Slow-Release" protocol developed by the Burke Lab.

Methodology: Instead of dumping unstable boronic acid into the pot, use the stable MIDA ester. Under specific hydrolytic conditions, the active boronic acid is released slowly, ensuring its concentration never exceeds the catalyst's ability to consume it.

Step-by-Step Workflow:

-

Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Bromide (1.0 equiv).[4]

-

Catalyst:

(1.5 mol%) + XPhos (6 mol%).[4] -

Solvent System: Isopropanol (IPA) / Aqueous

(5:1) .-

Causality: The anhydrous IPA keeps the MIDA protected. The small amount of water/base slowly hydrolyzes the MIDA to the active boronic acid in situ.

-

-

Execution: Heat to 60°C. The slow hydrolysis matches the catalytic turnover rate, preventing accumulation and decomposition of the free boronic acid.

Protocol C: Radical C-H Functionalization (Minisci)

Objective: Direct alkylation at C2 or C4 without pre-functionalization (halogenation). The Challenge: Poor regioselectivity and need for harsh oxidants.

Methodology: Modern Minisci reactions use mild radical sources (sulfinates or carboxylic acids) with silver catalysis.

Data Comparison: Classical vs. Modern Minisci

| Parameter | Classical (1970s) | Modern (Baran/Phipps) |

| Radical Source | Carboxylic Acids + | Zinc Sulfinates or Redox-Active Esters |

| Conditions | Reflux, Strong Acid ( | Room Temp, biphasic ( |

| Regioselectivity | Poor (C2/C4 mixtures) | Tunable (via solvent/catalyst) |

| Scope | Simple Alkyls | Complex heterocycles, peptides |

Part 3: Case Studies in Drug Discovery

The utility of these building blocks is best observed in FDA-approved therapeutics.

Esomeprazole (Nexium)

-

Structure: A pyridine ring linked to a benzimidazole via a sulfoxide.

-

Synthesis Insight: The pyridine fragment (2-chloromethyl-3,5-dimethyl-4-methoxypyridine) is a classic example of polysubstitution . It requires precise installation of methyl and methoxy groups to tune the

of the pyridine nitrogen. This

Vismodegib (Erivedge)

-

Target: Hedgehog signaling pathway (Basal cell carcinoma).

-

Structure: Contains a 2-chloro-5-pyridyl moiety.

-

Synthesis Insight: This utilizes Protocol A (DoM) logic. A halogen at C2 directs functionalization or coupling at C5 (meta), a relationship difficult to achieve via standard electrophilic aromatic substitution.

Loratadine (Claritin)

-

Structure: A complex tricyclic structure containing a pyridine ring.[5]

-

Synthesis Insight: Demonstrates the use of pyridine as a robust scaffold that survives subsequent Friedel-Crafts cyclizations, highlighting the durability of the ring once properly substituted.

References

-

Hantzsch, A. (1881).[6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[6] Berichte der deutschen chemischen Gesellschaft.

-

Chichibabin, A. E. (1914). "Über eine neue Darstellungsmethode von Oxyderivaten des Pyridins." Berichte.

-

Schlosser, M. (2005). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

Sources

Electronic Architecture & Ligand Design: 2-Amino-3,5-dibromo-6-methylpyridine

Executive Summary

This technical guide analyzes the electronic and structural utility of 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) as a scaffold for advanced ligand design. While often overlooked as a simple intermediate, this molecule offers a unique "Push-Pull-Block" electronic architecture:

-

Push: The 2-amino group (

) acts as a strong mesomeric donor ( -

Pull: Two bromine atoms at C3 and C5 exert strong inductive withdrawal (

), significantly modulating the basicity of the pyridine nitrogen. -

Block: The 6-methyl and 3-bromo substituents create a sterically congested environment around the donor nitrogen, enabling selective coordination geometries.

This guide provides researchers with the predictive insights, synthesis protocols, and computational workflows necessary to exploit this molecule in supramolecular halogen bonding (XB) networks and sterically modulated coordination complexes .

Electronic Architecture & Substituent Effects

The "Push-Pull" Electronic Map

The reactivity of the pyridine ring is governed by the competing effects of its substituents. Understanding this vector map is crucial for predicting ligand behavior.

-

Pyridine Nitrogen (N1): The primary donor site. Its basicity is drastically reduced compared to 2-aminopyridine (

) due to the electron-withdrawing bromines. Estimated -

2-Amino Group (

): Increases electron density at C3 and C5. However, since C3 and C5 are occupied by Bromine, this density enhances the polarizability of the C-Br bonds, strengthening their potential as Halogen Bond (XB) donors. -

3,5-Dibromo Groups (

):-

C3-Br: Proximally deactivates N1 via inductive withdrawal and imposes steric strain on N1 coordination.

-

C5-Br: Acts as a remote electron sink and a primary site for regioselective halogen-metal exchange (Lithiation).

-

-

6-Methyl Group (

): Provides a slight increase in basicity (insufficient to counteract the bromines) but primarily serves as a steric gatekeeper , preventing planar coordination of bulky metals.

Visualization of Electronic Vectors

Figure 1: Vector map of electronic and steric interactions. The 3-Br and 6-Me groups "pinch" the Nitrogen donor.

Ligand Design Strategies

Strategy A: Halogen Bonding (XB) Networks

The 3,5-dibromo substitution pattern creates distinct

-

Mechanism: The electron-deficient C3/C5 carbons (due to N1 and Br) enhance the

-hole magnitude. -

Application: Use as a tecton in Crystal Engineering. The Br atoms can accept electron density from Lewis bases (e.g., oxygen atoms in amides, nitrates) to form linear R-Br···Base interactions.[1]

-

Validation: Single crystal X-ray diffraction typically reveals C-Br···N or C-Br···O angles close to 180°.

Strategy B: Sterically Modulated Schiff Bases

Converting the 2-amino group to an imine (Schiff base) creates a bidentate (

-

The "Pocket" Effect: The 3-bromo substituent forces the imine bond to twist out of planarity or locks it into a specific conformation to avoid steric clash, influencing the bite angle of the ligand.

-

Catalysis: Complexes of these ligands with transition metals (Cu, Ni, Co) often exhibit higher catalytic activity due to the lability introduced by the electron-deficient pyridine ring.

Quantitative Property Summary

| Property | Value / Description | Impact on Design |

| Formula | Low MW scaffold | |

| MW | 265.93 g/mol | High atom economy |

| Predicted | 2.5 – 3.5 (Pyridine N) | Weak base; requires non-protic conditions for coordination |

| Dipole Moment | ~2.3 D | Moderate polarity |

| H-Bond Donor | 1 (Amino group) | Supramolecular assembly |

| H-Bond Acceptor | 1 (Pyridine N) | Weak acceptor due to steric/electronic factors |

| XB Donor Sites | 2 (C3-Br, C5-Br) | Directional assembly |

Experimental Protocols (Self-Validating)

Synthesis: Bromination of 2-Amino-6-methylpyridine

Rationale: Direct bromination is chosen over Sandmeyer reactions to preserve the amino group. The amino group directs ortho/para (C3/C5), matching the target structure perfectly.

Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)

-

Bromine (

) (2.2 eq) -

Acetic Acid (Glacial, Solvent)

-

Sodium Acetate (Buffer)

Protocol:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 50 mL glacial acetic acid. Add 16.4 g sodium acetate to buffer the HBr generated.

-

Addition: Cool to 10–15°C. Add 35.2 g (0.22 mol) of bromine dropwise over 60 minutes. Control: Maintain temperature <20°C to prevent tar formation.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour mixture into 200 mL ice water. Neutralize with

until pH ~8. -

Isolation: Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation:

-

MP: 143–148°C.[2]

-

NMR (DMSO-

-

Computational Workflow: Mapping Sigma Holes

To validate the halogen bonding potential before crystallization, perform an Electrostatic Potential (ESP) map calculation.

Figure 2: Computational workflow for predicting Halogen Bond strength.

Interpretation:

-

Look for a region of positive potential (blue/green on standard maps) on the tip of the Bromine atoms.

-

Success Metric:

indicates strong halogen bonding potential suitable for co-crystal design.

Case Study: Selective Lithiation

Due to the "String-of-Pearls" orbital effect (distinctive LUMO lobes), the C5-Br bond is more susceptible to halogen-metal exchange than C3-Br.

-

Reagent:

-Butyllithium ( -

Mechanism: Lithium coordinates to the Pyridine N. The C3-Br is sterically hindered and electronically deactivated by the adjacent amino group. The C5-Br is exposed.[3][4]

-

Result: Selective formation of the C5-lithio species, which can be quenched with electrophiles (e.g., DMF,

) to generate 2-amino-3-bromo-6-methylpyridine-5-carbaldehyde . This is a critical route for expanding the ligand complexity.

References

-

Crystal Structure & H-Bonding: Potla, K. M., et al. (2017). "3,5-Dibromo-6-methylpyridin-2-amine."[2][5][6] IUCrData, 2, x170728.[7] Link

-

Halogen Bonding Fundamentals: Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. Link

-

Synthesis Protocol: "Synthesis of 2-amino-3,5-dibromo-6-methylpyridine." ChemicalBook Protocols. Link

-

Pyridine Basicity Trends: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

-

Regioselective Lithiation: "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange." WuXi AppTec QM Magic Class, Chapter 39. Link

Sources

- 1. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. 2-氨基-3,5-二溴-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-3,5-dibromo-6-methylpyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 5. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 6. 2-Amino-3,5-dibromo-6-methylpyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 7. researchgate.net [researchgate.net]

synthesis procedure for 2-Amino-3,5-dibromo-6-methylpyridine from 2-amino-6-picoline

Application Note: High-Purity Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) via the electrophilic aromatic bromination of 2-amino-6-picoline (2-amino-6-methylpyridine).

While mono-bromination of aminopyridines is kinetically favored at the C5 position, driving the reaction to the thermodynamically stable 3,5-dibromo species requires precise control of stoichiometry and temperature. This guide addresses common pitfalls—specifically the formation of mono-brominated impurities (2-amino-5-bromo-6-methylpyridine) and the handling of hydrobromide salts—to ensure a high-purity product suitable for pharmaceutical intermediate applications.

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The amino group (

-

Step 1 (Kinetic Control): Rapid bromination at the C5 position (less sterically hindered).

-

Step 2 (Thermodynamic Control): Bromination at the C3 position. This step is slower due to steric crowding between the amino group and the incoming bromine, requiring elevated temperature and excess reagent to drive to completion.

Reaction Scheme

Figure 1: Reaction pathway for the dibromination of 2-amino-6-picoline.

Experimental Protocol

Safety Warning: Elemental bromine (

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 2-Amino-6-picoline | 108.14 | 1.0 | Starting Material |

| Bromine ( | 159.81 | 2.2 - 2.5 | Reagent |

| Glacial Acetic Acid | 60.05 | Solvent Vol (5-7 mL/g) | Solvent |

| Sodium Hydroxide (40% aq) | 40.00 | As needed | Neutralization |

Step-by-Step Procedure

1. Solubilization:

-

Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet (connected to a caustic scrubber for HBr) with 2-amino-6-picoline (1.0 eq).

-

Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

-

Note: Acetic acid acts as a solvent and protonates the pyridine nitrogen, moderating the reactivity to prevent uncontrolled oxidation.

2. Bromine Addition (Controlled Exotherm):

-

Cool the solution to 10–15°C using an ice/water bath.

-

Load Bromine (2.2 eq) into the dropping funnel.

-

Add bromine dropwise over 60–90 minutes. Maintain internal temperature < 20°C .

-

Observation: The solution will turn orange/red, and a yellow/orange precipitate (hydrobromide salt) may form. This is normal.

3. Thermal Drive (Dibromination):

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat the reaction mixture to 60–80°C for 2–3 hours.

-

Mechanistic Insight: Heating is critical here. While the 5-bromo product forms at RT, the 3-position is sterically hindered. Heat provides the activation energy to install the second bromine atom.

4. Quench and Neutralization:

-

Cool the reaction mixture to RT.

-

Pour the reaction mass slowly into a beaker containing crushed ice (approx. 5x reaction volume).

-

Slowly add 40% NaOH (aq) or saturated

with vigorous stirring until pH reaches 8–9 . -

Critical Step: The hydrobromide salt will convert to the free base and precipitate as a solid. Ensure the pH is basic to maximize yield.

5. Isolation and Purification:

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the cake copiously with water to remove inorganic salts (NaBr) and residual acetic acid.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropyl Alcohol .

-

Note: If mono-bromo impurity persists (detectable by TLC/HPLC), wash the dried solid with hot petroleum ether. The dibromo product has higher solubility in hot non-polar solvents than the mono-bromo salt, but for the free base, recrystallization is superior.

-

-

Dry the purified solid in a vacuum oven at 50°C.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Specifications

Upon isolation, the product should be characterized to confirm the addition of two bromine atoms and the integrity of the pyridine ring.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 143.5 – 148.5 °C [1].[1]

-

1H NMR (CDCl3, 300 MHz):

-

The starting material shows protons at C3, C4, and C5.

-

The Product will show a singlet (or very tight doublet) for the remaining proton at C4 (approx.

7.6–7.8 ppm). -

The methyl group (C6) will appear as a singlet at approx.

2.3–2.5 ppm. -

Absence of signals in the 6.0–7.0 ppm range (typical for C3/C5 protons of the starting material) confirms full substitution.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation during neutralization. | Ensure pH is >8. The product is a weak base; if pH is too low, it remains soluble as a salt. |

| Mono-bromo Impurity | Insufficient temperature or bromine equivalents. | Increase reaction temperature to 80°C post-addition. Ensure >2.1 eq of |

| Dark/Tarred Product | Oxidation or thermal decomposition. | Maintain strict temperature control during |

References

-

Sigma-Aldrich. 2-Amino-3,5-dibromo-6-methylpyridine Product Specification. Retrieved from

-

ChemicalBook.[3] Synthesis of 2-Amino-5-bromo-6-methylpyridine and related bromination protocols. Retrieved from

-

Organic Syntheses. 2-Amino-5-bromopyridine (General Bromination Methodology). Org. Synth. 1951 , 31, 5. Retrieved from

Sources

palladium-catalyzed cross-coupling reactions using 2-Amino-3,5-dibromo-6-methylpyridine

Content Type: Application Note & Experimental Protocol Subject: Palladium-Catalyzed Cross-Coupling Methodologies Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The scaffold 2-Amino-3,5-dibromo-6-methylpyridine is a privileged intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., Pamapimod analogs) and other bioactive heterocycles. Its utility lies in the presence of two chemically distinct bromine handles (C3 and C5) on a pyridine core. However, this structural advantage presents a significant challenge: regioselectivity .

This Application Note provides a definitive guide to differentiating the reactivity of the C3 and C5 positions. We establish a validated protocol for C5-selective Suzuki-Miyaura coupling , followed by strategies for subsequent C3 functionalization . By leveraging steric differentiation and electronic bias, researchers can program the sequential assembly of complex trisubstituted pyridines with high fidelity.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the electronic and steric environment of the substrate.

Steric vs. Electronic Landscape

-

C5 Position (The Kinetic Favorite): The C5-bromide is flanked by a proton (C4-H) and the C6-methyl group. While the methyl group provides some bulk, it is significantly less hindering than the environment at C3.

-